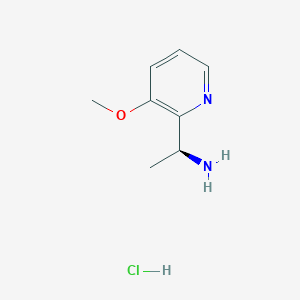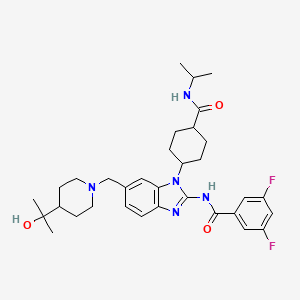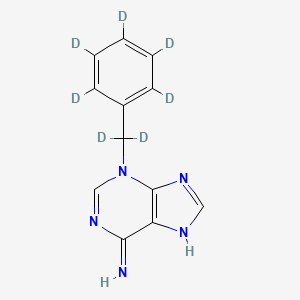
1,3-Dihydro-1-methyl-2H-imidazole-2-selone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-methyl-2H-imidazole-2-selone is a heterocyclic compound with the molecular formula C4H6N2Se It is a derivative of imidazole, where the sulfur atom in imidazole-2-thione is replaced by selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be synthesized through several methods. One common method involves the reaction of 1-methylimidazole with selenium powder in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction typically proceeds as follows:
1-Methylimidazole+Selenium→this compound
Another method involves the use of selenium dioxide as the selenium source, which reacts with 1-methylimidazole under similar conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-1-methyl-2H-imidazole-2-selone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium-containing imidazole derivatives.
Reduction: Reduction reactions can convert the selone group back to the corresponding imidazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Selenium-containing imidazole derivatives.
Reduction: Imidazole derivatives with reduced selenium content.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dihydro-1-methyl-2H-imidazole-2-selone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.
Industry: Used in the synthesis of selenium-containing materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-methyl-2H-imidazole-2-selone involves its interaction with molecular targets through the selenium atom. Selenium can form strong bonds with various biomolecules, influencing their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be compared with other similar compounds, such as:
1,3-Dihydro-1-methyl-2H-imidazole-2-thione: The sulfur analog of the compound, which has similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
1,3-Dihydro-2H-imidazole-2-thione: A non-methylated version of the compound with different steric and electronic properties.
1,3-Dihydro-2H-imidazole-2-selone: The non-methylated selenium analog, which may have different reactivity and applications.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs and non-methylated counterparts.
Propriétés
Formule moléculaire |
C4H5N2Se |
|---|---|
Poids moléculaire |
160.07 g/mol |
InChI |
InChI=1S/C4H5N2Se/c1-6-3-2-5-4(6)7/h2-3H,1H3 |
Clé InChI |
PPJKUEVHDBALOH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)



![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)

![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)

